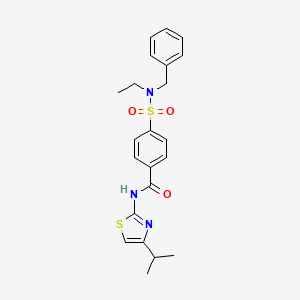![molecular formula C20H20N2O3 B2581134 2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-29-1](/img/structure/B2581134.png)
2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound that combines a benzamide structure with a tetrahydroquinoline derivative. This intricate structure suggests potential activity across diverse chemical and biological applications. Each segment of its name conveys a piece of its molecular architecture: an ethoxy group, a benzamide core, and a tetrahydroquinoline derivative.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound can begin with the preparation of the tetrahydroquinoline derivative, which is typically synthesized through Pictet-Spengler cyclization. The cyclization is followed by the introduction of the ethoxy group and then the benzamide group. This multi-step synthesis requires specific reagents and controlled conditions, like acidic or basic environments and temperatures ranging from -20°C to 150°C. Industrial production methods: While the industrial-scale synthesis of this compound isn't well-documented, it would likely involve the scale-up of laboratory methods, emphasizing yields and purity. Key factors include optimizing reaction conditions, utilizing efficient catalysts, and employing automated synthesis machinery to handle large-scale reactions.
化学反应分析
Types of reactions it undergoes: This compound primarily engages in substitution reactions due to the presence of the ethoxy and benzamide groups. It can also undergo oxidation and reduction reactions, particularly at the pyrroloquinoline moiety. Common reagents and conditions used in these reactions: Reagents such as sodium borohydride for reduction, hydrogen peroxide for oxidation, and acyl chlorides for substitution reactions are commonly used. Reaction conditions vary but typically involve solvents like ethanol or dichloromethane and temperatures between -20°C and 80°C. Major products formed from these reactions: Depending on the reaction, the major products can include altered derivatives of the parent compound, such as hydroxylated or aminated forms, which maintain the core structure while modifying specific functional groups.
科学研究应用
Chemistry: In chemistry, 2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is explored for its reactivity and as a building block in complex organic syntheses. Biology: Its structural components make it a candidate for studying enzyme interactions, particularly those involved in the metabolism of quinoline derivatives. Medicine: The compound's potential bioactivity suggests uses in pharmacological research, possibly as a precursor to therapeutically active agents targeting specific biological pathways. Industry: In the industrial realm, this compound can be applied in the development of materials with specific properties, such as polymers or nanomaterials.
作用机制
The compound exerts its effects through its interaction with various molecular targets, particularly enzymes and receptors involved in metabolic pathways. The ethoxy and benzamide groups facilitate binding to active sites, while the pyrroloquinoline structure can interact with hydrophobic regions. These interactions can modulate enzyme activity, affecting biological functions and potentially leading to therapeutic effects.
相似化合物的比较
When compared to similar compounds, like other benzamide derivatives or tetrahydroquinoline analogues, 2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-oxo-2,3-dihydro-1H-indol-3-yl)benzamide
2-ethoxy-N-(2-oxoindolin-5-yl)acetamide
2-(ethoxycarbonyl)benzamide
Each of these analogues offers different biological and chemical properties, but none combine the specific characteristics of the benzamide and tetrahydroquinoline segments as our compound does.
属性
IUPAC Name |
2-ethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-17-8-4-3-7-16(17)20(24)21-15-10-13-6-5-9-22-18(23)12-14(11-15)19(13)22/h3-4,7-8,10-11H,2,5-6,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJFFGCTNSXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)
![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)




![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)

![1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2581074.png)
